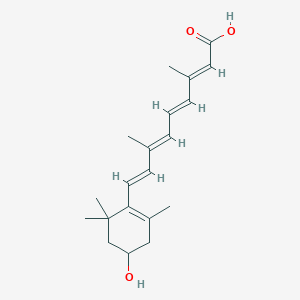

3-Hydroxyretinoic acid

説明

特性

分子式 |

C20H28O3 |

|---|---|

分子量 |

316.4 g/mol |

IUPAC名 |

(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)11-19(22)23)9-10-18-16(3)12-17(21)13-20(18,4)5/h6-11,17,21H,12-13H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-11+ |

InChIキー |

FRMQNYSFAZVOGJ-PIKGMIDQSA-N |

異性体SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |

正規SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

同義語 |

13-cis-3-hydroxyretinoic acid 3-hydroxyretinoic acid |

製品の起源 |

United States |

準備方法

One-Pot Coupling and Desulfonation Reactions

The foundational work by demonstrates a scalable method for synthesizing all-trans-retinoic acid via a one-pot reaction sequence. This approach utilizes a C₁₅ allylic disulfone intermediate (Chemical Formula 1) deprotonated with ≥4 equivalents of base (e.g., t-BuOK) at temperatures below -20°C. The resulting dianion reacts with C₅ halo-acids (D-1) or halo-esters (D-2) to form retinoic acid or its alkyl esters through concurrent coupling and desulfonation. Key parameters include:

| Parameter | Value | Impact on Yield/Stereochemistry |

|---|---|---|

| Base | t-BuOK (4.0 eq) | Ensures complete deprotonation |

| Temperature | -20°C → 60°C gradient | Controls reaction kinetics |

| Solvent | THF | Stabilizes reactive intermediates |

| Reaction Time | 3 h total | Maximizes conversion |

This method achieves 75% yield for all-trans-retinoic acid with >4:1 stereoselectivity at C₂. Adapting this protocol for 3-hydroxyretinoic acid would require introducing a hydroxyl group at the C₃ position, potentially through post-synthetic oxidation or hydroxylative cyclization.

Green Chemistry Innovations for 3-Hydroxy-Fatty Acid Analogues

Oxa-Michael Addition and Baeyer-Villiger Oxidation

Frontiers in Chemistry reports a solvent-minimized synthesis of (R)-3-hydroxy-decanoic acid using levoglucosenone (LGO) as a chiral pool starting material. The critical steps include:

-

Oxa-Michael addition of water to LGO at 25°C (75% yield)

-

Baeyer-Villiger oxidation using H₂O₂/LiNbMoO₆ catalyst system

-

Cross-metathesis homologation to extend the carbon chain

This sequence demonstrates that enzymatic-like stereocontrol can be achieved without traditional protecting groups. For this compound synthesis, replacing decanoic acid's aliphatic chain with retinoic acid's conjugated polyene system would require careful optimization of metathesis catalysts to preserve double bond geometry.

Analytical and Purification Techniques

Chromatographic Resolution of Isomers

Reverse-phase HPLC methods developed for retinoic acid isomers () achieve baseline separation using:

-

Column : C₁₈ stationary phase

-

Mobile Phase : MeOH/H₂O (85:15) + 0.1% formic acid

-

Detection : UV-Vis at 350 nm

Application to this compound would require modifying eluent polarity to account for the additional hydroxyl group's hydrophilicity.

Q & A

Q. How to formulate hypothesis-driven questions for structure-activity relationship (SAR) studies of this compound derivatives?

- Answer : Start with computational docking to predict binding affinities for retinoid receptors. Synthesize derivatives with targeted modifications (e.g., carboxyl group esterification) and test in functional assays. Use QSAR models to correlate structural features with activity .

Methodological Guidelines

- Data Interpretation : Compare results with prior studies by aligning experimental conditions (e.g., cell type, assay duration). Highlight discrepancies in discussion sections and propose mechanistic hypotheses .

- Reproducibility : Archive raw data (spectra, chromatograms) in public repositories (e.g., Zenodo). Provide detailed supplementary methods, including equipment model numbers and software settings .

- Ethical Compliance : Declare ethics approvals for animal/human studies and include data availability statements. Use anonymized datasets for public sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。